Product packaging for 4-hydroxyisothiazole-3-carboxylic acid(Cat. No.:CAS No. 178316-76-2)

4-hydroxyisothiazole-3-carboxylic acid

Cat. No.: B065497
CAS No.: 178316-76-2
M. Wt: 145.14 g/mol
InChI Key: LBJHLSZIKSJOJD-UHFFFAOYSA-N
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Description

4-Hydroxyisothiazole-3-carboxylic acid is a versatile and valuable heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines an isothiazole core, a carboxylic acid moiety, and a hydroxyl group, making it a privileged scaffold for the synthesis of diverse chemical libraries. Its primary research applications include serving as a key intermediate in the development of novel enzyme inhibitors, potential pharmacophores for central nervous system (CNS) targets, and analogs of biologically relevant molecules like isothiazole-containing amino acids. The carboxylic acid group allows for facile derivatization into amides and esters, while the hydroxyl group offers a site for further functionalization, enabling structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate its inherent biological properties and to construct more complex molecular entities aimed at modulating various biological pathways. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO3S B065497 4-hydroxyisothiazole-3-carboxylic acid CAS No. 178316-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHLSZIKSJOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623248
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178316-76-2
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 4 Hydroxyisothiazole 3 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the Isothiazole (B42339) Ring System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For the isothiazole ring, this analysis reveals several key bond disconnections that give rise to distinct synthetic strategies. The primary approaches can be broadly categorized into intramolecular cyclization, fragment assembly, and ring transformation. These strategies offer diverse pathways to access the isothiazole core, accommodating a wide range of precursor functionalities.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies involve the formation of one of the key bonds of the isothiazole ring from a linear precursor that already contains all the necessary atoms. A common approach involves the oxidative cyclization of 3-aminopropenethiones. This method relies on the formation of the S-N bond in the final step to close the ring. While specific examples leading directly to 4-hydroxyisothiazole-3-carboxylic acid are not prevalent in the literature, the general principle can be adapted. For instance, a suitably substituted 3-aminopropenethione precursor could theoretically be cyclized to yield the desired isothiazole ring.

Fragment Assembly Methodologies

Fragment assembly, or intermolecular condensation, involves the reaction of two or more components that together provide the atoms necessary to construct the isothiazole ring. These methods are highly versatile and can be classified based on the number of atoms each fragment contributes to the final ring.

In a (4+1)-heterocyclization approach, a four-atom fragment reacts with a single-atom reagent to form the five-membered isothiazole ring. A notable example is the reaction of β-ketodithioesters or β-ketothioamides with a nitrogen source like ammonium acetate. figshare.com This strategy proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, culminating in the formation of the C-N and S-N bonds. figshare.com

Reactant 1Reactant 2ConditionsProductYield (%)
β-ketodithioesterNH₄OAcMetal- and catalyst-free3,5-disubstituted isothiazoleVaries
β-ketothioamideNH₄OAcMetal- and catalyst-free3,5-disubstituted isothiazoleVaries

This table illustrates the general (4+1) annulation strategy for the synthesis of 3,5-disubstituted isothiazoles.

The (3+2)-heterocyclization strategy involves the reaction of a three-atom component with a two-atom component. A three-component reaction of enaminoesters, fluorodibromoamides/esters, and sulfur represents a modern approach to isothiazole synthesis. acs.orgresearchgate.netorganic-chemistry.org This method forms the isothiazole ring through the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, offering high selectivity. acs.orgresearchgate.netorganic-chemistry.org

Reactant 1Reactant 2Reactant 3ConditionsProduct
EnaminoesterFluorodibromoamide/esterSulfurThree-component reactionSubstituted isothiazole

This table outlines a three-component (3+2) heterocyclization approach to substituted isothiazoles.

Ring Transformation Routes

Ring transformation involves the conversion of a pre-existing heterocyclic ring into an isothiazole. A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a wide variety of isothiazoles. This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate.

Precursor-Based Synthesis of the Isothiazole Moiety

This approach focuses on the synthesis and subsequent modification of a key precursor that can be readily converted to the target isothiazole. A promising precursor for the synthesis of this compound analogues is ethyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate. The synthesis of this precursor can be achieved through the reaction of ethyl cyanoacetate, carbon disulfide, and an appropriate dihaloalkane in the presence of a base.

Oxidative Cyclization of Thionocarboxylic Acid Derivatives

Oxidative cyclization represents a direct and efficient approach to the formation of the isothiazole ring. This method typically involves the use of a thionocarboxylic acid derivative, such as a thioamide or a thionoester, which contains the requisite sulfur and nitrogen atoms. The cyclization is then effected by an oxidizing agent, which promotes the formation of the N-S bond.

While direct oxidative cyclization of thionocarboxylic acid derivatives to form 4-hydroxyisothiazoles is not extensively documented, the analogous synthesis of thiazoles from enaminones and thioamides through electrochemical oxidative cyclization suggests a potential pathway. This method proceeds under metal- and oxidant-free conditions, offering a green and sustainable approach. The proposed mechanism involves the formation of a sulfurated imine ion, followed by intramolecular cyclization and subsequent oxidation steps. Future research may explore the adaptation of this methodology to suitable thiono-precursors to yield 4-hydroxyisothiazoles.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a versatile means to construct the isothiazole ring from acyclic precursors. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule such as water or an alcohol.

A notable example of this strategy is the potassium hydroxide-mediated reaction of dithioesters with aryl acetonitriles. organic-chemistry.org This reaction proceeds under aerial conditions and leads to the formation of 3-hydroxy-4,5-disubstituted isothiazoles through the formation of new C-C, C-O, and N-S bonds. organic-chemistry.org The resulting 3-hydroxyisothiazoles exist in tautomeric equilibrium with the corresponding 3-isothiazolones. This approach is particularly relevant as it directly installs a hydroxyl group at a position that could potentially be isomerized or otherwise modified to the desired 4-hydroxy substitution pattern, while the nitrile precursor offers a handle for conversion to the 3-carboxylic acid.

Another relevant cyclocondensation approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. This metal- and catalyst-free method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to afford 3,5-disubstituted isothiazoles. organic-chemistry.org While this method does not directly yield the 4-hydroxy substituent, the use of appropriately substituted β-keto precursors could provide a route to the desired scaffold.

Starting MaterialsReagents/ConditionsProductKey Features
Dithioester and Aryl acetonitrileKOH, Aerial conditions3-Hydroxy-4,5-disubstituted isothiazoleForms C-C, C-O, and N-S bonds; provides a hydroxylated isothiazole core. organic-chemistry.org
β-Ketodithioester/β-Ketothioamide and NH4OAcMetal- and catalyst-free3,5-Disubstituted isothiazoleCarbon-economic [4+1] annulation; sequential imine formation, cyclization, and aerial oxidation. organic-chemistry.org

Ring Contraction Reactions from Larger Heterocycles

Ring contraction reactions offer an alternative pathway to isothiazoles from larger, pre-formed heterocyclic systems. These transformations often proceed through rearrangement mechanisms, leading to a more stable, five-membered ring. While specific examples leading directly to this compound are scarce, analogous transformations in related systems provide a proof of concept.

For instance, the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] organic-chemistry.orgmdpi.combenzothiazine-1,2,4-triones has been shown to produce pyrrolo[2,1-b] organic-chemistry.orgresearchgate.netbenzothiazoles. This reaction proceeds through the cleavage of an S-C bond in the 1,4-thiazine ring, followed by intramolecular cyclization of a thiophenylpyrrole intermediate. Although this example leads to a fused thiazole (B1198619) system, the underlying principle of contracting a six-membered sulfur-nitrogen heterocycle to a five-membered one is applicable.

Furthermore, the thermal fragmentation of 1,4,2-dithiazine derivatives in the presence of dienophiles has been observed to produce isothiazoles alongside other products. This reaction involves the loss of a sulfur atom from the dithiazine ring. The photochemical-mediated ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides also demonstrates the feasibility of contracting larger sulfur-nitrogen heterocycles. These examples suggest that the synthesis of appropriately substituted larger heterocycles could provide a viable, albeit less direct, route to the 4-hydroxyisothiazole scaffold.

Transannulation Reactions (e.g., Rhodium-Catalyzed Methods)

Transannulation reactions, particularly those catalyzed by transition metals, have emerged as powerful tools for the synthesis of heterocyclic compounds. These reactions involve the reaction of a heterocyclic ring with a π-system, leading to the formation of a new ring system with the extrusion of a small molecule.

A significant advancement in isothiazole synthesis is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.orgorganic-chemistry.orgmdpi.comresearchgate.net This method provides a wide variety of isothiazoles and proceeds via the formation of an α-thiavinyl rhodium-carbenoid intermediate. organic-chemistry.orgorganic-chemistry.orgmdpi.comresearchgate.net The reaction demonstrates broad substrate scope, tolerating alkyl, aryl, and heteroaryl nitriles. organic-chemistry.orgmdpi.comresearchgate.net

The proposed mechanism involves the initial denitrogenation of the 1,2,3-thiadiazole in the presence of the rhodium catalyst to form the rhodium-carbenoid. This intermediate then reacts with the nitrile in a [3+2] cycloaddition manner to afford the isothiazole ring. Optimized conditions for this reaction typically involve the use of a rhodium catalyst such as [Rh(COD)Cl]2 with a phosphine ligand like DPPF in a high-boiling solvent such as chlorobenzene at elevated temperatures. organic-chemistry.org While this method has not been explicitly reported for the synthesis of this compound, the versatility of the reaction suggests that appropriately substituted thiadiazole and nitrile precursors could potentially be employed to access this target molecule.

Catalyst SystemSubstratesProductKey Features
[Rh(COD)Cl]2 / DPPF1,2,3-Thiadiazoles and NitrilesSubstituted IsothiazolesProceeds via an α-thiavinyl rhodium-carbenoid intermediate; broad substrate scope. organic-chemistry.orgmdpi.com

Synthesis from Dithiazole Precursors and Subsequent Functionalization

Dithiazole derivatives have proven to be versatile precursors for the synthesis of isothiazoles. These precursors can undergo various transformations, including rearrangements and reactions with nucleophiles, to afford the isothiazole ring system.

One of the most well-known dithiazole precursors is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. This reagent is readily prepared from chloroacetonitrile and disulfur dichloride and serves as a valuable building block for a variety of sulfur-nitrogen heterocycles. Appel's salt can react with active methylene compounds to form 4-chloro-5H-1,2,3-dithiazolylidenes, which can then be further transformed.

A new method for the synthesis of the isothiazole ring involves the reaction of 4-chloro-5-dicyanomethylidene-5H-1,2,3-dithiazole with nucleophiles such as morpholine. This reaction leads to the formation of 3-morpholino-4,5-dicarbonitriles. This transformation highlights the potential of dithiazole precursors to be converted into highly functionalized isothiazoles. The subsequent conversion of the nitrile groups into a carboxylic acid and the introduction of a hydroxyl group at the 4-position would be necessary to arrive at the target compound.

Targeted Synthesis of the Carboxylic Acid Functionality

Once the 4-hydroxyisothiazole ring has been constructed, the introduction of the carboxylic acid group at the 3-position is a critical step. This is often achieved through the oxidation of a suitable precursor group.

Oxidation of Precursor Groups

The oxidation of a pre-existing functional group is a common and effective strategy for introducing a carboxylic acid moiety onto a heterocyclic ring. The choice of precursor group and oxidizing agent is crucial to ensure high yields and to avoid unwanted side reactions on the sensitive isothiazole ring.

Common precursor groups for carboxylic acids include methyl, hydroxymethyl, and formyl groups. The oxidation of these groups to a carboxylic acid can be achieved using a variety of oxidizing agents. For example, the oxidation of a methyl group can be accomplished using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). However, the harsh conditions often required for these oxidations may not be compatible with the isothiazole ring.

A milder approach would involve the oxidation of a hydroxymethyl or formyl group. The oxidation of a primary alcohol (hydroxymethyl group) to a carboxylic acid can be achieved using reagents such as Jones reagent (CrO3 in aqueous sulfuric acid) or potassium permanganate. Aldehydes (formyl groups) are readily oxidized to carboxylic acids using a wide range of oxidizing agents, including potassium permanganate, chromic acid, and silver oxide (Tollens' reagent).

Hydrolysis of Nitrile or Ester Precursors

Acid-Catalyzed Hydrolysis:

In acid-catalyzed hydrolysis, the nitrile or ester precursor is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk For a nitrile precursor, the reaction proceeds through the protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon. lumenlearning.com This is followed by a nucleophilic attack by water, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com

Alkaline-Catalyzed Hydrolysis:

Alternatively, alkaline hydrolysis involves heating the precursor with an aqueous solution of a strong base, like sodium hydroxide (NaOH). libretexts.org The reaction with a nitrile involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process initially forms the salt of the carboxylic acid. libretexts.orgchemguide.co.uk A subsequent acidification step using a strong acid is required to protonate the carboxylate salt and isolate the final this compound. libretexts.org

The general mechanisms for these transformations are summarized in the table below.

Hydrolysis Type Precursor Reagents Intermediate Final Product
AcidicNitrileH₃O⁺, HeatAmideCarboxylic Acid + NH₄⁺
AlkalineNitrile1. OH⁻, Heat2. H₃O⁺Carboxylate SaltCarboxylic Acid
Acidic (Fischer Esterification - Reverse)EsterH₃O⁺, HeatTetrahedral IntermediateCarboxylic Acid + Alcohol
Alkaline (Saponification)Ester1. OH⁻, Heat2. H₃O⁺Carboxylate SaltCarboxylic Acid

Conversion of Amide Moieties to Carboxylic Acids

Another viable synthetic route to this compound is through the conversion of the corresponding amide, 4-hydroxyisothiazole-3-carboxamide. This transformation is a type of hydrolysis, but specific reagents can be employed to facilitate the reaction under mild conditions, which is often crucial for complex heterocyclic systems.

One effective method for converting aromatic and heterocyclic amides to carboxylic acids involves the use of sodium nitrite (NaNO₂) in the presence of a strong acid. Research has demonstrated the successful conversion of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide into their respective carboxylic acids in high yields (99% and 95%, respectively). mdpi.com This reaction is typically carried out at low temperatures (around 0 °C) in trifluoroacetic acid (TFA). mdpi.com This method offers a significant advantage over traditional, harsh hydrolytic conditions that might otherwise degrade the sensitive isothiazole ring.

The general reaction is as follows:

Isothiazole-carboxamide + NaNO₂ / TFA → Isothiazole-carboxylic Acid

This transformation provides a direct and high-yield pathway to the desired carboxylic acid from a readily accessible amide precursor. The use of reagents like tert-butyl nitrite has also been noted for its ability to facilitate the hydrolysis of N-methoxyamides to carboxylic acids under specific conditions. organic-chemistry.org

Stereoselective and Green Chemistry Approaches in Isothiazole Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the control of molecular stereochemistry. These principles are increasingly being applied to the synthesis of heterocyclic compounds like isothiazoles.

Stereoselective Synthesis:

Stereoselective synthesis is crucial when developing chiral molecules, particularly for pharmaceutical applications. While this compound itself is not chiral, the principles of stereoselective synthesis are vital for creating its more complex analogues. One reported method for the stereoselective synthesis of isothiazoles involves the conjugate addition of thiocyanate to α,β-alkynylamides. rsc.org Such strategies allow for the precise control of the three-dimensional arrangement of atoms in the final molecule, which is a key factor in determining its biological activity.

Green Chemistry Approaches:

Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.net For isothiazole synthesis, this involves employing strategies such as the use of environmentally benign solvents, microwave-assisted synthesis, and ultrasound irradiation. researchgate.netbepls.comsruc.ac.uk These techniques can lead to higher yields, shorter reaction times, and a reduction in hazardous waste compared to conventional methods. tandfonline.com

Key green chemistry strategies applicable to isothiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with water or bio-based solvents. bepls.com

Microwave and Ultrasound-Assisted Synthesis: Using alternative energy sources to accelerate reactions and improve energy efficiency. bepls.comtandfonline.com

Catalyst-Free Reactions: Designing synthetic routes that avoid the use of, often toxic and expensive, metal catalysts. bepls.comorganic-chemistry.org

Multi-Component Reactions: Combining several reactants in a single step to increase efficiency and reduce waste. acs.org

By integrating these stereoselective and green chemistry principles, chemists can develop more efficient, safer, and environmentally responsible methods for synthesizing this compound and its derivatives.

Chemical Reactivity and Derivatization of 4 Hydroxyisothiazole 3 Carboxylic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo several transformations to yield esters, amides, acid halides, and alcohols.

Esterification Reactions: Fischer and Nucleophilic Acyl Substitution

Esters of 4-hydroxyisothiazole-3-carboxylic acid can be synthesized through various methods, primarily the Fischer esterification and reactions involving nucleophilic acyl substitution.

Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. cerritos.edumasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com Common acid catalysts include sulfuric acid and tosic acid. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com

Nucleophilic Acyl Substitution: A more reactive approach involves the conversion of the carboxylic acid to a more electrophilic species, such as an acyl chloride or anhydride, which then readily reacts with an alcohol to form the ester. vanderbilt.eduuomustansiriyah.edu.iq This method is particularly useful for reactions with less reactive alcohols.

Amidation Reactions: Direct and Activated Methods (e.g., DCC Coupling)

Amides are typically formed by the reaction of the carboxylic acid with an amine. Direct reaction is often inefficient due to the formation of an unreactive ammonium carboxylate salt. chemistrysteps.comlibretexts.org Therefore, activating agents are commonly employed.

Direct Amidation: Heating the ammonium carboxylate salt at high temperatures can drive off water and form the amide, though this method is not always practical. chemistrysteps.com

Activated Methods (DCC Coupling): A widely used method for amide bond formation is the use of coupling agents like dicyclohexylcarbodiimide (DCC). chemistrysteps.comlibretexts.orgkhanacademy.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. chemistrysteps.comlibretexts.org This intermediate is then susceptible to nucleophilic attack by an amine to form the amide, with dicyclohexylurea formed as a byproduct. chemistrysteps.comlibretexts.org This reaction is often carried out at room temperature and provides good yields. chemistrysteps.com Other coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used. chemistrysteps.com

Formation of Acid Halides (e.g., Acyl Chlorides)

The hydroxyl group of the carboxylic acid can be replaced by a halide, typically chloride, to form a highly reactive acyl chloride. This is a crucial step for the synthesis of many esters and amides under milder conditions. The most common reagent for this transformation is thionyl chloride (SOCl₂). mdpi.comgoogle.com The reaction of a carboxylic acid with thionyl chloride efficiently produces the corresponding acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. mdpi.com For instance, 4,5-dichloroisothiazole-3-carbonyl chloride has been synthesized from its corresponding carboxylic acid using thionyl chloride, a reaction that can be catalyzed by DMF. researchgate.net

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. chemguide.co.ukcommonorganicchemistry.com The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk Borane (BH₃) is another effective reagent for this transformation and can be more selective than LiAlH₄ in the presence of other reducible functional groups. commonorganicchemistry.comidc-online.com The selective reduction of the carboxy group in 4,5-dichloroisothiazole-3-carboxylic acid has been achieved using BH₃. researchgate.net

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the alcohol. chemguide.co.uk A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acyl chloride, which is then reduced to the aldehyde using a milder reducing agent such as lithium tri(tert-butoxy)aluminum hydride. idc-online.comchemistrysteps.com Another approach is the Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride. quora.com Direct reduction methods are also being developed. chemistrysteps.com

Functionalization of the Isothiazole (B42339) Ring

The isothiazole ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic substitution.

Electrophilic Aromatic Substitution Limitations and Alternatives

Limitations: Due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.orgpharmaguideline.com The presence of the hydroxyl and carboxylic acid groups, which are also deactivating, further reduces the reactivity of the ring. Therefore, typical electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to be difficult and require harsh conditions, if they proceed at all. wikipedia.org Studies on the similar thiazole (B1198619) ring system show that electrophilic attack, when it does occur, is often directed to the C5 position. pharmaguideline.comresearchgate.net

Alternatives: Given the limitations of direct electrophilic substitution, alternative strategies are often employed to functionalize the isothiazole ring. These can include:

Nucleophilic Substitution Reactions on Substituted Isothiazoles

The isothiazole ring's reactivity towards nucleophiles is dictated by the position and nature of substituents. Generally, positions 3 and 5 of the isothiazole ring are considered favorable for attack by nucleophilic reagents. thieme-connect.com

Research has demonstrated that the presence of specific activating groups is crucial for successful nucleophilic substitution. For instance, isothiazoles featuring chlorine atoms at both the 4- and 5-positions, along with an electron-withdrawing group at the 3-position, readily undergo nucleophilic substitution. thieme-connect.com In these specific cases, the reaction proceeds with high regioselectivity, where the chlorine atom at the 5-position is displaced, while the chlorine at the 4-position remains unaffected. thieme-connect.com This selective reactivity provides a reliable method for introducing diverse functionalities at the C-5 position of the isothiazole core. While not isothiazoles, similar reactivity is observed in related heterocycles; for example, 2-amino-5-halothiazoles can also undergo nucleophilic substitution where the halide is displaced by a strong nucleophile.

Cross-Coupling Reactions at Ring Positions

Cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modification of the isothiazole ring. Palladium-catalyzed cross-coupling reactions have been particularly effective for the functionalization of isothiazole derivatives.

Isothiazole-containing compounds themselves have been utilized in the formation of catalysts. Palladium(II) complexes synthesized with isothiazole derivatives have shown high catalytic activity in Suzuki cross-coupling reactions. bsu.by These catalytic systems have demonstrated remarkable efficiency, achieving high yields of the target products (93–100%) in short reaction times (15–30 minutes) in aqueous media. bsu.by

From a synthetic perspective, halogenated isothiazoles serve as excellent substrates for these reactions. For example, 3-Bromo-4-iodoisothiazole has been shown to participate in cross-coupling reactions with terminal alkynes like phenylacetylene. researchgate.net Furthermore, hydroxylated isothiazoles, which are structurally related to this compound, have been successfully functionalized using these methods. Specifically, 3-hydroxy-4,5-disubstituted isothiazoles have been subjected to Suzuki cross-coupling to generate complex triaryl isothiazoles, demonstrating the utility of this approach for derivatizing the core structure. organic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions on Isothiazole Scaffolds
Isothiazole SubstrateCoupling PartnerReaction TypeCatalyst SystemKey FindingReference
Isothiazole Derivatives4-Methoxyphenyl boronic acidSuzuki ReactionIsothiazolic Pd(II) complexesHigh catalytic activity, yielding 93-100% product in 15-30 mins. bsu.by
3-Hydroxy-4,5-disubstituted isothiazolesAryl boronic acidsSuzuki ReactionNot specifiedSuccessful functionalization to form triaryl isothiazoles. organic-chemistry.org
3-Bromo-4-iodoisothiazolePhenylacetyleneSonogashira-type ReactionNot specifiedDemonstrates coupling at ring positions with alkynes. researchgate.net

Side-Chain Functionalization Strategies

The carboxylic acid group at the C-3 position of this compound is a key handle for derivatization, allowing for the synthesis of a wide array of functional derivatives without altering the core heterocyclic structure. msu.edu The reactivity of this group is analogous to that of other carboxylic acids.

Key transformations of the carboxylic acid side-chain include:

Esterification : The compound can react with alcohols under acidic catalysis, in a process known as Fischer esterification, to form the corresponding esters. This reaction is reversible and can be driven to completion by removing the water formed during the reaction. msu.edu

Amide Formation : The carboxylic acid can be converted into amides by reacting with amines, often requiring strong heating or activation. msu.edu A more direct transformation has been demonstrated in the related isothiazole system, where isothiazole-5-carbonitriles were hydrated to produce carboxamides in high yields. mdpi.com These carboxamides can, in turn, be converted back to carboxylic acids using reagents like sodium nitrite in trifluoroacetic acid, showcasing the interconversion of these side-chain functionalities. mdpi.com

Acyl Chloride Formation : For enhanced reactivity, the carboxylic acid can be converted to a highly reactive acyl chloride. These intermediates are not typically isolated and are used to readily form esters, amides, and anhydrides under milder conditions than the parent carboxylic acid. msu.edu

Reduction : The carboxylic acid group and its derivatives can be reduced. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids, esters, and amides into primary alcohols. msu.edu

Table 2: Potential Side-Chain Functionalizations of Isothiazole-3-carboxylic Acid
Starting Functional GroupReagent(s)Product Functional GroupReaction TypeReference
Carboxylic Acid (-COOH)Alcohol (R'-OH), Acid CatalystEster (-COOR')Fischer Esterification msu.edu
Carboxylic Acid (-COOH)Amine (R'-NH₂), HeatAmide (-CONHR')Amidation msu.edu
Carboxamide (-CONH₂)NaNO₂, TFACarboxylic Acid (-COOH)Hydrolysis mdpi.com
Carboxylic Acid (-COOH)LiAlH₄Primary Alcohol (-CH₂OH)Reduction msu.edu

Tautomerism Studies of Hydroxylated Isothiazole Systems

Hydroxylated heterocyclic compounds frequently exhibit tautomerism, a phenomenon involving the migration of a proton, resulting in two or more interconvertible isomers. For this compound, a prototropic tautomerism is expected, leading to an equilibrium between the enol (4-hydroxy) form and the keto (isothiazol-4-one) form. nih.gov

The position of this equilibrium is critical as the two tautomers may exhibit different chemical and physical properties. The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding, solvent polarity, and electronic effects of other substituents on the ring. nih.govmdpi.com

Studies on analogous hydroxylated heterocycles provide insight into this behavior. For example, extensive research on 1-substituted 1H-pyrazol-3-ols has used X-ray crystallography and NMR spectroscopy to investigate their tautomeric equilibrium. mdpi.com In the solid state and in nonpolar solvents, these compounds were found to exist predominantly as the OH-tautomer (the enol form). mdpi.com In nonpolar environments, they form dimers stabilized by intermolecular hydrogen bonds. mdpi.com This suggests that the enol form of this compound may also be significantly stabilized, particularly through hydrogen bonding. The intramolecular hydrogen transfer between the two equilibrium structures is a key process in many areas of organic and medicinal chemistry. nih.gov

Biochemical Interactions and Metabolic Pathways

Conjugation Pathways Involving Carboxylic Acids

The metabolism of xenobiotic carboxylic acids is a multi-step process that begins with the activation of the carboxyl group, followed by conjugation with endogenous molecules. al-edu.com This process predominantly occurs in the mitochondria. nih.gov

The initial and obligatory step in the metabolism of many xenobiotic carboxylic acids is their conversion to a chemically reactive acyl-CoA thioester. al-edu.comreactome.org This bioactivation is catalyzed by a family of enzymes known as acyl-CoA synthetases (or ligases), which are found in various cellular compartments, including the mitochondria and microsomes. nih.govresearchgate.net The reaction requires ATP and coenzyme A (CoA) to form the high-energy thioester intermediate. al-edu.comresearchgate.net

This activation is crucial because the carboxylate group itself is a poor substrate for subsequent conjugation reactions. The resulting acyl-CoA thioester, however, possesses an electrophilic carbonyl carbon that is susceptible to nucleophilic attack by various endogenous compounds. researchgate.net It is presumed that 4-hydroxyisothiazole-3-carboxylic acid, due to its carboxylic acid moiety, follows this activation pathway to form 4-hydroxyisothiazole-3-carbonyl-CoA.

Following the formation of the acyl-CoA thioester, a primary route of metabolism for xenobiotic carboxylic acids is conjugation with amino acids. nih.govreactome.org This reaction involves the transfer of the xenobiotic acyl group from the acyl-CoA intermediate to the amino group of an amino acid, forming a stable amide bond. al-edu.com In humans and most animal species, glycine (B1666218) is the most commonly utilized amino acid for this purpose. al-edu.comnih.gov

The enzymes responsible for this step are mitochondrial acyl-CoA:amino acid N-acyltransferases. nih.gov The resulting N-acyl glycine conjugate is typically non-toxic, more water-soluble than the parent compound, and readily excreted in the urine. researchgate.net This pathway represents a major detoxification route for a wide variety of aromatic and heteroaromatic carboxylic acids. al-edu.com

Beyond amino acids, the reactive acyl-CoA thioester can potentially react with other endogenous nucleophiles. However, a more significant conjugation pathway for isothiazole-containing compounds involves the bioactivation of the heterocyclic ring itself, followed by conjugation with glutathione (B108866) (GSH). researchgate.netnih.gov

Research on other isothiazole (B42339) derivatives has shown that the isothiazole ring can be oxidized by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This oxidation, likely occurring at the sulfur atom, creates a reactive intermediate that is then attacked by the nucleophilic thiol group of glutathione. researchgate.netnih.gov Studies have specifically identified that for some isothiazoles, glutathione conjugation occurs at the C-4 position of the ring. researchgate.netnih.gov This P450-dependent bioactivation and subsequent GSH conjugation is a critical detoxification mechanism, converting the reactive intermediate into a more easily excretable glutathione conjugate. researchgate.netmdpi.com

Role in Xenobiotic Metabolism and Detoxification

The metabolic transformations of this compound are central to its role as a xenobiotic and its subsequent detoxification. The primary goal of xenobiotic metabolism is to convert lipophilic compounds into more hydrophilic, polar metabolites that can be efficiently eliminated from the body, primarily through urine or bile. mdpi.com

The key phases in the detoxification of isothiazole carboxylic acids can be summarized as:

Phase I (Bioactivation): The isothiazole ring can undergo oxidative metabolism by cytochrome P450 enzymes. researchgate.netnih.gov This step, while creating a more reactive molecule, is often a prerequisite for subsequent conjugation. researchgate.net

Phase II (Conjugation):

The carboxylic acid group is activated to an acyl-CoA thioester, which then conjugates with an amino acid like glycine. al-edu.comnih.gov

The bioactivated isothiazole ring is conjugated with glutathione. researchgate.netnih.gov

Both pathways lead to the formation of polar, water-soluble conjugates that can be readily excreted, thus neutralizing the potential reactivity of the parent compound and its intermediates. researchgate.netresearchgate.net

Potential Involvement in Endogenous Substrate Metabolism

While direct evidence for the involvement of this compound in endogenous substrate metabolism is lacking, its structural features suggest potential interactions. The formation of a xenobiotic acyl-CoA thioester creates a molecule that is structurally analogous to endogenous acyl-CoAs, which are central intermediates in major metabolic pathways like fatty acid β-oxidation and the Krebs cycle. ivoryresearch.comnih.gov

This structural mimicry could lead to several potential interactions:

Enzyme Inhibition: The xenobiotic acyl-CoA may act as a competitive inhibitor for enzymes that normally process endogenous acyl-CoAs. ivoryresearch.com

Coenzyme A Sequestration: The extensive formation of xenobiotic acyl-CoA thioesters can deplete the mitochondrial pool of free Coenzyme A. ivoryresearch.comnih.gov Since CoA is a vital cofactor for numerous metabolic processes, its sequestration can disrupt cellular energy metabolism. ivoryresearch.com

Mitochondrial Perturbation: Substrates that form acyl-CoA thioesters but are not efficiently conjugated further can perturb mitochondrial function. nih.gov

Analogous sulfur-containing heterocyclic carboxylic acids have been shown to intersect with endogenous pathways. For example, thiazolidine-4-carboxylic acid is a known metabolite of the neurotransmitter serotonin (B10506) in the brain and is oxidized by mitochondrial proline oxidase. nih.govnih.gov Similarly, thiazolidine-2-carboxylic acid has been identified as a substrate for D-amino acid oxidase. researchgate.net These examples demonstrate the plausibility of isothiazole-based carboxylic acids being recognized and processed by enzymes of endogenous metabolism.

Metabolomic Profiling and Identification of Isothiazole Carboxylic Acids in Biological Systems

Metabolomics provides a powerful platform for identifying and quantifying xenobiotic metabolites in complex biological samples like urine and plasma. nih.govresearchgate.net Profiling carboxylic acids, however, presents analytical challenges due to their polarity and often low concentrations, frequently necessitating chemical derivatization to improve their detection by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govumich.edu

The identification of isothiazole carboxylic acids and their metabolites relies heavily on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone method. gu.sescilit.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. jfda-online.comnih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, yielding structural information that helps in elucidating the site of conjugation or modification on the parent molecule. nih.gov This approach has been successfully used to characterize novel metabolic pathways for thiazole-containing drugs, including oxidative ring-opening. The combination of chromatographic separation with high-resolution mass spectrometry and tandem MS is indispensable for the unambiguous identification of isothiazole carboxylic acid metabolites in biological systems. scilit.comnih.gov

Table 1: Analytical Techniques for Metabolomic Profiling of Carboxylic Acids and Isothiazole Metabolites

TechniqueAbbreviationApplicationSample TypesKey AdvantagesReferences
Gas Chromatography-Mass SpectrometryGC-MSProfiling of volatile and semi-volatile carboxylic acids.Urine, PlasmaHigh chromatographic resolution for complex mixtures. Requires derivatization. umich.edu
Liquid Chromatography-Mass SpectrometryLC-MSBroad profiling of polar and non-polar metabolites, including carboxylic acids and their conjugates.Urine, Plasma, Cell extractsVersatile, suitable for a wide range of compounds without derivatization. gu.sejfda-online.comacs.org
Capillary Electrophoresis-Mass SpectrometryCE-MSProfiling of highly polar and charged metabolites like carboxylic acids.UrineHigh separation efficiency for polar compounds, low sample consumption. nih.gov
High-Resolution Mass SpectrometryHRMS (e.g., Q-TOF, Orbitrap)Accurate mass measurements for elemental composition determination of unknown metabolites.Urine, Plasma, Microsomal incubatesHigh mass accuracy and resolution, enabling confident identification of metabolites. nih.gov
Tandem Mass SpectrometryMS/MSStructural elucidation of metabolites by fragmentation analysis.Urine, Plasma, Microsomal incubatesProvides structural information to identify conjugation sites and metabolic transformations. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-hydroxyisothiazole-3-carboxylic acid. nih.govmongoliajol.info These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons, which are fundamental to its reactivity and interactions.

By solving approximations of the Schrödinger equation, the electronic structure of the molecule can be modeled. arxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate electron density maps and Molecular Electrostatic Potential (MEP) surfaces. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors), which are critical for understanding intermolecular interactions. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions, such as the formation of intramolecular hydrogen bonds. nih.govdergipark.org.tr

Table 1: Key Electronic Properties from Quantum Chemical Calculations
Calculated PropertySignificanceTypical Method
HOMO EnergyIndicates electron-donating abilityDFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyIndicates electron-accepting abilityDFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and stabilityΔE = ELUMO - EHOMO
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attackCalculated from electron density
Natural Bond Orbital (NBO) AnalysisDetails charge distribution and intramolecular interactionsPost-calculation analysis

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex. impactfactor.orgnih.gov

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity for various poses. researchgate.net The results can reveal key interactions, such as:

Hydrogen Bonds: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. The nitrogen and oxygen atoms of the isothiazole (B42339) ring can also participate in hydrogen bonding. nih.gov

Hydrophobic Interactions: The isothiazole ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The charged carboxylate group can form salt bridges with positively charged residues like lysine (B10760008) or arginine.

These studies are crucial in structure-based drug design, providing a rationale for the molecule's biological activity and guiding the design of analogues with improved potency and selectivity. nih.govnih.gov The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity. impactfactor.org

Table 2: Hypothetical Molecular Docking Results Summary
ParameterDescriptionExample Finding
Binding AffinityEstimated free energy of binding (kcal/mol)-7.5 kcal/mol
Hydrogen BondsInteractions with specific amino acid residuesCarboxyl group with Arg120; Hydroxyl group with Ser225
Hydrophobic InteractionsInteractions with nonpolar residuesIsothiazole ring with Leu80, Val110
Key Interacting ResiduesAmino acids critical for bindingArg120, Ser225, Leu80, Val110

Molecular Dynamics Simulations for Conformational Analysis

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of this compound and its complex with a target protein over time. nih.govnih.gov

For the unbound molecule, MD simulations can explore its conformational landscape. By simulating the molecule's movements at a given temperature, researchers can identify low-energy, stable conformations. dergipark.org.trdergipark.org.tr This is particularly important for understanding the orientation of the carboxylic acid and hydroxyl groups relative to the isothiazole ring, which can influence its ability to fit into a binding site. Potential energy surface scans can be performed to systematically map the energy as a function of specific dihedral angles, revealing the most stable rotamers. dergipark.org.tr

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose. uantwerpen.be By analyzing the trajectory of the simulation, one can determine if the key interactions identified in docking are maintained over time, providing greater confidence in the predicted binding mode. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. nih.gov

Table 3: Conformational Analysis Parameters
ParameterDescriptionInformation Gained
Potential Energy Surface (PES) ScanCalculation of energy as a function of dihedral anglesIdentifies stable conformers and rotational barriers
Relative EnergyEnergy of a conformer relative to the most stable oneIndicates the population of different conformations
Root Mean Square Deviation (RMSD)Measures the average deviation of atoms from a reference structure over timeAssesses the stability of a ligand's pose in a binding site
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residuesIdentifies flexible regions of the molecule or protein

Prediction of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov Comparing these predicted shifts with experimental spectra can help in the unambiguous assignment of signals.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated. researchgate.net These theoretical spectra are often scaled by an empirical factor to better match experimental results. This analysis helps in assigning specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups like C=O, O-H, C-N, and C-S. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption. dergipark.org.tr This provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 4: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data
Spectroscopic TechniqueParameterPredicted ValueExperimental Value
1H NMRChemical Shift (COOH proton)~12.5 ppm~12.4 ppm
13C NMRChemical Shift (C=O carbon)~165 ppm~164 ppm
FT-IRC=O Stretch Frequency~1710 cm-1~1705 cm-1
UV-Visλmax~280 nm~282 nm

Machine Learning Applications in Isothiazole Chemistry

Machine learning (ML) is increasingly being applied in chemical and pharmaceutical research to accelerate the discovery and optimization of new molecules. arxiv.org In the context of isothiazole chemistry, ML models can be developed to predict the biological and physicochemical properties of compounds like this compound. researchgate.netnih.gov

A common application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the structural features of a series of compounds (descriptors) and their measured biological activity. researchgate.net For a library of isothiazole derivatives, a QSAR model could be trained to predict properties like enzyme inhibition or receptor binding affinity based on calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties). researchgate.net

ML can also enhance other computational methods. For instance, ML algorithms can be used to improve the accuracy of docking scoring functions or to rapidly screen large virtual libraries of isothiazole derivatives to prioritize candidates for more computationally expensive simulations or experimental testing. mdpi.com These approaches leverage existing data to build predictive models, reducing the time and resources required for drug discovery. arxiv.orgmdpi.com

Table 5: Steps in a Machine Learning-Based QSAR Study
StepDescriptionExample
1. Data CollectionGather a dataset of isothiazole analogues with measured biological activityA set of 50 compounds with IC50 values for a specific enzyme
2. Descriptor CalculationCalculate molecular descriptors for each compoundTopological, electronic, and constitutional descriptors
3. Model TrainingUse an ML algorithm to build a model correlating descriptors with activityRandom Forest, Support Vector Machine, or Neural Network
4. Model ValidationAssess the predictive power of the model using a test setCross-validation and prediction on an external set of compounds
5. PredictionUse the validated model to predict the activity of new, untested compoundsPredicting the activity of novel this compound derivatives

Analytical Methodologies for 4 Hydroxyisothiazole 3 Carboxylic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 4-hydroxyisothiazole-3-carboxylic acid from complex matrices, enabling its accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable candidate for the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC): This would likely be the primary LC mode for this compound. A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid or trifluoroacetic acid) to control the ionization of the carboxylic acid group and improve peak shape. The hydroxyl and carboxylic acid moieties of the molecule would influence its retention, allowing for separation from less polar impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): For this polar compound, HILIC presents an alternative separation mechanism. A polar stationary phase (e.g., silica, amide) with a high organic content mobile phase would be utilized. This technique can be particularly effective for separating highly polar compounds that show little retention in reversed-phase systems.

A study on the determination of isothiazolinone preservatives in liquid detergents utilized HPLC with a C18 column and a gradient elution of acetonitrile-water, demonstrating the applicability of this approach for related compounds researchgate.net.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

Parameter Suggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 270-280 nm |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization would be a mandatory step to convert it into a more volatile and thermally stable derivative.

Derivatization: Esterification of the carboxylic acid group, for instance, by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, would increase volatility. Silylation of both the carboxylic acid and hydroxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another common and effective approach.

Once derivatized, the compound could be analyzed on a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). An analytical method for the determination of five isothiazolinone biocides in environmental waters involved pre-concentration by solid-phase extraction followed by GC-MS analysis, highlighting the utility of GC for this class of compounds after appropriate sample preparation researchgate.net.

Capillary electrophoresis offers high separation efficiency and is particularly well-suited for the analysis of charged species. As this compound possesses a carboxylic acid group, it can be readily analyzed in its anionic form at neutral or basic pH.

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE and separates ions based on their charge-to-mass ratio. A background electrolyte (BGE) with a pH above the pKa of the carboxylic acid would ensure the analyte is in its deprotonated, negatively charged form. The choice of BGE, its concentration, and the applied voltage would be critical parameters to optimize for achieving good resolution. A study demonstrated the fast analysis of antibacterial isothiazolones by micellar electrokinetic chromatography (MEKC), a mode of CE, achieving separation within 45 seconds nih.gov. This suggests that CE-based methods can be very rapid for isothiazole (B42339) derivatives.

Table 2: Proposed Capillary Zone Electrophoresis Parameters

Parameter Suggested Condition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Sodium borate buffer, pH 9.2
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 275 nm

Spectroscopic Detection Methods

Spectroscopic detectors coupled with chromatographic separation techniques provide the necessary selectivity and sensitivity for the identification and quantification of this compound.

Mass spectrometry is a powerful detection technique that provides molecular weight and structural information. When coupled with LC or GC, it offers high selectivity and sensitivity.

LC-MS/MS: This would be the preferred method for trace analysis in complex matrices. Electrospray ionization (ESI) in negative ion mode would be ideal for detecting the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, would generate characteristic fragment ions, providing a high degree of confidence in the identification. The fragmentation of the isothiazole ring has been studied, and it is known to produce specific patterns that can aid in structure elucidation rsc.orgnih.gov. For instance, the loss of CO2 from the carboxylic acid group and subsequent fragmentation of the isothiazole ring would be expected.

GC-MS: Following derivatization, electron ionization (EI) would be the typical ionization method. The resulting mass spectrum would show a molecular ion peak corresponding to the derivative and a series of fragment ions that are characteristic of the molecule's structure. Studies on the mass spectral behavior of isothiazoles have shown that the position of substituents can be determined from their fragmentation patterns rsc.org.

UV-Visible spectroscopy is a common detection method for HPLC and CE. The isothiazole ring is an aromatic heterocycle and is expected to exhibit UV absorbance. The presence of the hydroxyl and carboxylic acid groups will influence the absorption maxima (λmax). Based on studies of other thiazole (B1198619) and isothiazole derivatives, the λmax for this compound is likely to be in the range of 260-290 nm rsc.org. A diode array detector (DAD) or photodiode array (PDA) detector would be advantageous as it can acquire the full UV spectrum of the analyte, aiding in peak purity assessment and identification. Research on isothiazole derivatives has utilized UV-Vis spectroscopy to characterize the electronic properties of these compounds researchgate.net.

Table 3: Summary of Potential Spectroscopic Data

Technique Expected Observation
LC-MS (ESI-) Precursor Ion: [M-H]⁻ at m/z corresponding to the deprotonated molecule.
Tandem MS (ESI-) Characteristic fragment ions from the loss of CO₂ and cleavage of the isothiazole ring.
GC-MS (EI of derivative) Molecular ion of the derivative and specific fragmentation pattern.
UV-Visible Spectroscopy Absorption maximum (λmax) in the range of 260-290 nm.

Fluorescence Detection

Fluorescence detection is a highly sensitive analytical technique that can be employed for the quantification of this compound. This method relies on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength and subsequently emit light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte, allowing for precise measurement.

While direct fluorescence detection of this compound may be possible, the sensitivity and selectivity can be significantly enhanced through the use of fluorescent derivatization agents. These reagents react with the carboxylic acid functional group of the target molecule to introduce a highly fluorescent tag. For instance, various fluorescent thiazole derivatives have been developed for the enantioselective recognition of carboxylic acids. nih.gov These chiral, fluorescence-active compounds can exhibit a significant increase in fluorescence emission upon binding to a carboxylic acid. nih.gov

Another approach involves the use of thiazole orange (TO), a dye that shows a substantial increase in fluorescence upon interaction with biomolecules. nih.govchemrxiv.org While typically used for nucleic acid detection, the principle of using intercalating or binding dyes that become fluorescent upon interaction could be adapted for the detection of this compound, potentially through the design of specific receptors that incorporate a TO-like fluorophore.

The general process for fluorescence detection after derivatization would involve:

Reaction of this compound with a fluorescent labeling reagent.

Separation of the fluorescently tagged product from unreacted reagents and byproducts, typically using high-performance liquid chromatography (HPLC).

Detection of the eluting fluorescent derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths.

The choice of the derivatizing agent is crucial and depends on the functional groups present in the analyte and the desired analytical sensitivity.

Electrochemical Detection

Electrochemical detection offers a sensitive and selective alternative for the analysis of this compound. This technique measures the change in electrical current or potential resulting from the oxidation or reduction of the analyte at an electrode surface. The isothiazole ring, being an electroactive moiety, makes this compound a suitable candidate for electrochemical analysis.

Voltammetric methods, such as differential pulse voltammetry (DPV), are particularly well-suited for this purpose. For example, the voltammetric determination of methylisothiazolinone, a related isothiazole derivative, has been successfully demonstrated using a boron-doped diamond electrode (BDDE). mdpi.com In this method, the anodic oxidation of the isothiazolinone was found to be a diffusion-controlled and irreversible process. mdpi.com A similar approach could be developed for this compound, where the oxidation potential would be specific to its chemical structure.

The electrochemical behavior of thiazole derivatives is often pH-dependent, which can be leveraged to optimize the selectivity and sensitivity of the method. researchgate.net By carefully selecting the pH of the supporting electrolyte, it is possible to fine-tune the electrochemical response of this compound.

A typical electrochemical detection setup would involve:

A three-electrode system: a working electrode (e.g., glassy carbon, BDDE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

A potentiostat to control the applied potential and measure the resulting current.

An electrochemical cell containing the sample dissolved in a suitable supporting electrolyte.

The development of a photoelectrochemical sensor is another advanced possibility. These sensors utilize a photosensitizer that, upon illumination, can facilitate the transfer of electrons, leading to a measurable current. The interaction of the analyte with the photosensitizer can alter the photocurrent, allowing for its detection. For instance, a phenothiazine-based photosensitizer has been used for the detection of hypochlorous acid. researchgate.net

Table 1: Comparison of Detection Techniques

FeatureFluorescence DetectionElectrochemical Detection
Principle Measures emitted light from a fluorophore.Measures current from redox reactions.
Sensitivity Very high, often in the picomolar to nanomolar range.High, often in the nanomolar to micromolar range.
Selectivity Can be very high, especially with specific derivatizing agents.High, based on the specific oxidation/reduction potential of the analyte.
Instrumentation HPLC with fluorescence detector.Potentiostat with a three-electrode system.
Derivatization Often required to introduce a fluorescent tag.May not be necessary if the analyte is electroactive.

Sample Preparation and Derivatization for Analysis

Solid-Phase Extraction and Solvent Extraction

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, as it serves to isolate the analyte from complex matrices, remove interfering substances, and concentrate it to a detectable level. The choice between solid-phase extraction (SPE) and solvent extraction depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.

Solid-Phase Extraction (SPE) is a widely used technique for the selective adsorption of analytes from a liquid sample onto a solid sorbent. For a polar compound like this compound, a variety of sorbents can be considered, including:

Reversed-phase sorbents (e.g., C18, C8): These are suitable for extracting moderately polar compounds from aqueous samples. The pH of the sample would need to be adjusted to below the pKa of the carboxylic acid group to ensure it is in its neutral form, thereby promoting retention on the nonpolar sorbent.

Ion-exchange sorbents: Anion-exchange sorbents can be used to retain the negatively charged carboxylate form of the molecule at a pH above its pKa. The analyte can then be eluted by changing the pH or using a high ionic strength buffer.

Polymeric sorbents: These offer a wider range of selectivity and can be used for various polar and nonpolar analytes.

A study on the analysis of acidic herbicides demonstrated the use of both octadecyl bonded silica and polystyrene-divinylbenzene as SPE sorbents for concentrating and retaining the analytes. nih.gov

Solvent Extraction , also known as liquid-liquid extraction (LLE), involves partitioning the analyte between two immiscible liquid phases. The efficiency of the extraction depends on the partition coefficient of the analyte between the two solvents. For this compound, a common approach would be to acidify the aqueous sample to neutralize the carboxylic acid group and then extract it into a water-immiscible organic solvent such as ethyl acetate or diethyl ether. google.comnih.gov This method is particularly useful for the initial cleanup of highly contaminated samples. For instance, the in-situ recovery of bio-based carboxylic acids has been achieved through liquid-liquid extraction. osti.gov

Chemical Derivatization for Enhanced Detection

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For this compound, derivatization is primarily aimed at the carboxylic acid and hydroxyl groups to improve its volatility for gas chromatography (GC) or to enhance its detectability for liquid chromatography (LC). nih.govcolostate.edu

The primary goals of derivatizing this compound are:

Increased Volatility: For GC analysis, the polar carboxylic acid and hydroxyl groups must be converted to less polar, more volatile derivatives. Common derivatization reactions for this purpose include:

Esterification: The carboxylic acid group can be converted to an ester (e.g., methyl or ethyl ester) by reacting with an alcohol in the presence of an acid catalyst. colostate.edu

Silylation: Both the carboxylic acid and hydroxyl groups can be converted to their corresponding trimethylsilyl (TMS) ethers/esters by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Enhanced Detection: For LC analysis, derivatization can be used to attach a chromophore or a fluorophore to the molecule, thereby increasing its response to UV-Vis or fluorescence detectors. Amidation is a common reaction for derivatizing carboxylic acids for this purpose. nih.gov

Improved Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to better peak shapes and improved resolution in reversed-phase LC.

A study on the determination of 1,3-thiazinane-4-carboxylic acid in human urine utilized derivatization with isobutyl chloroformate in the presence of pyridine, followed by extraction with ethyl acetate for GC-MS analysis. nih.gov Another approach for profiling carboxylic acids in biological samples involves derivatization with reagents containing a quaternary amine group, which enhances detection sensitivity in mass spectrometry. unl.edu

Table 2: Common Derivatization Reagents for Carboxylic Acids

ReagentTarget Functional GroupResulting DerivativeAnalytical Technique
DiazomethaneCarboxylic AcidMethyl EsterGC
BF3/MethanolCarboxylic AcidMethyl EsterGC
BSTFACarboxylic Acid, HydroxylTMS Ester/EtherGC
Isobutyl ChloroformateCarboxylic AcidIsobutyl EsterGC-MS
Fluorescent Amines (e.g., dansyl cadaverine)Carboxylic Acid (after activation)Fluorescent AmideHPLC-Fluorescence

Future Research Directions and Applications

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

A primary avenue for future research lies in the design and synthesis of novel derivatives of 4-hydroxyisothiazole-3-carboxylic acid to enhance their biological activity. The isothiazole (B42339) scaffold is a "privileged structure" in drug discovery, and modifications to its substituents can dramatically alter its pharmacological profile. medwinpublishers.comthieme-connect.com

Future synthetic efforts could focus on the derivatization of the carboxylic acid and hydroxyl groups. For instance, the synthesis of a diverse library of amides and esters can be envisioned. The preparation of amides and esters from the corresponding carboxylic acid chlorides is a well-established synthetic strategy that could be applied to 4-hydroxyisothiazole-3-carbonyl chloride. researchgate.netorganic-chemistry.orgmdpi.comnih.gov This would involve reacting the acid chloride with a variety of amines, alcohols, and phenols to generate a wide range of derivatives.

The selection of amines and alcohols for these syntheses would be guided by structure-activity relationship (SAR) studies of other bioactive isothiazole and thiazole (B1198619) derivatives. researchgate.netnih.govacademie-sciences.fr For example, incorporating moieties known to interact with specific biological targets could lead to derivatives with enhanced potency and selectivity. The synthesis of acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid has been shown to yield compounds with cardiovascular effects, suggesting that similar modifications to the this compound scaffold could be fruitful. nih.gov

Below is a table outlining potential derivatives and the rationale for their synthesis:

Derivative ClassRationale for SynthesisPotential Bioactivity
Amides Amide bonds are prevalent in pharmaceuticals and can modulate properties like solubility, stability, and receptor binding.Anti-inflammatory, Antiviral, Anticancer
Esters Esterification can improve pharmacokinetic properties, and some esters act as prodrugs.Varied, depending on the ester promoiety
Ureido Derivatives Urea functionalities can form key hydrogen bonding interactions with biological targets.Cardiovascular, Anticancer
Heterocyclic Conjugates Coupling with other bioactive heterocycles can lead to synergistic or novel activities.Broad-spectrum antimicrobial, Kinase inhibition

Exploration of New Pharmacological Targets

The diverse biological activities reported for isothiazole derivatives, including anti-inflammatory, antiviral, and anticancer effects, suggest that this compound and its analogs could interact with a multitude of pharmacological targets. medwinpublishers.comthieme-connect.com A crucial future direction will be the systematic screening of these compounds against a wide panel of biological targets to uncover novel therapeutic applications.

Given that some isothiazole-containing compounds are known to act as enzyme inhibitors, future studies could investigate the inhibitory potential of this compound derivatives against various enzyme classes. nih.govresearchgate.net For instance, kinases, proteases, and metabolic enzymes are all validated drug targets where isothiazole-based inhibitors have shown promise. The 3-hydroxyisothiazole moiety is a known bioisostere of a carboxylic acid and has been incorporated into glutamate (B1630785) derivatives that act on NMDA receptors, suggesting that derivatives of this compound could be explored for their effects on neurotransmitter receptors. nih.gov

Furthermore, emerging targets in areas like immunomodulation and metabolic diseases could be explored. The discovery of benzo[d]isothiazole derivatives as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy highlights the potential for isothiazoles to modulate protein-protein interactions. nih.gov

Potential pharmacological targets for future investigation are summarized in the table below:

Target ClassSpecific ExamplesTherapeutic Area
Enzymes Kinases (e.g., c-Met), Proteases (e.g., HIV protease), CholinesterasesOncology, Infectious Diseases, Neurological Disorders
Receptors Neurotransmitter receptors (e.g., NMDA), Nuclear receptors (e.g., FXR)Neurological Disorders, Metabolic Diseases
Protein-Protein Interactions PD-1/PD-L1Immuno-oncology
Ion Channels Voltage-gated and ligand-gated ion channelsCardiovascular and Neurological Disorders

Development of Advanced Synthetic Routes for Scalable Production

For any promising bioactive compound to move towards clinical application, the development of a robust and scalable synthetic route is essential. researchgate.net Future research should focus on creating efficient, cost-effective, and environmentally friendly methods for the large-scale production of this compound and its key derivatives.

Current synthetic strategies for isothiazoles often involve multi-step processes that may not be amenable to industrial scale-up. thieme-connect.com The development of novel synthetic methodologies, such as those employing green chemistry principles, would be highly valuable. researcher.liferesearchgate.net This could include the use of catalysis to improve reaction efficiency and reduce waste. For instance, palladium-catalyzed reactions have been employed in the synthesis of other heterocyclic carboxylic acids and could potentially be adapted.

Flow chemistry is another advanced synthetic technology that could be explored for the scalable production of these compounds. This approach offers advantages in terms of safety, reproducibility, and the ability to perform reactions under conditions that are challenging in traditional batch processes.

In-depth Mechanistic Studies of Biological Actions

Once a derivative of this compound is identified with significant biological activity, in-depth mechanistic studies will be crucial to understand how it exerts its effects at a molecular level. This knowledge is vital for lead optimization and for predicting potential off-target effects.

Such studies would involve a combination of biochemical, biophysical, and cell-based assays. For example, if a compound is found to be an enzyme inhibitor, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive). X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target protein, providing detailed insights into the binding interactions.

It is also important to consider the potential for bioactivation of the isothiazole ring, which can sometimes lead to toxicity. Studies have shown that the isothiazole ring can undergo cytochrome P450-mediated oxidation, leading to the formation of reactive intermediates. nih.gov Therefore, metabolic profiling and covalent binding studies will be an important component of the mechanistic investigation.

Application in Chemical Biology Tools and Probes

The unique chemical properties of the this compound scaffold make it an attractive candidate for the development of chemical biology tools and probes. These tools are invaluable for studying biological processes and for target identification and validation.

For instance, derivatives of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for visualizing the localization of a target protein within a cell or for affinity-based protein profiling. Furthermore, the isothiazole ring could be incorporated into photoaffinity probes, which upon photoactivation, form a covalent bond with their target protein, enabling its identification.

The development of fragment-sized thiazoles for use in fragment-based drug discovery campaigns is an emerging area. nih.govacs.org Small, simple derivatives of this compound could be included in fragment libraries for screening against a wide range of biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-hydroxyisothiazole-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions, including cyclization, carboxylation, and hydroxylation. For example, modifying substituents on the isothiazole ring can be achieved via nucleophilic substitution or coupling reactions. Key parameters to optimize include:
  • Catalysts : Use transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity in heterocyclic ring formation.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization.
    Post-synthesis purification via recrystallization or column chromatography ensures high purity. Yield improvements (>70%) are achievable by iterative optimization of molar ratios and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Comprehensive characterization requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms hydroxyl/carboxylic acid groups. Aromatic protons in the isothiazole ring typically appear at δ 7.5–8.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives.
  • Infrared (IR) Spectroscopy : Peaks at ~2500–3000 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups.
    Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in tautomeric forms or hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) often arise from variability in experimental design. To address this:
  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) with positive/negative controls.

  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., halogenation, alkylation) and correlate changes with activity trends (Table 1).

  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess significance of bioactivity differences across studies.
    Reproducibility is enhanced by reporting detailed synthetic conditions and assay parameters (e.g., pH, incubation time) .

    Table 1. Example SAR for Derivatives

    Substituent PositionBioactivity (IC₅₀, μM)Key Functional Group
    R₁ = -Cl12.3 ± 1.2Halogen (electron-withdrawing)
    R₂ = -OCH₃45.7 ± 3.8Methoxy (electron-donating)

Q. What strategies mitigate degradation of this compound under experimental conditions, ensuring compound integrity?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis or oxidation) are influenced by:
  • pH Stability : Maintain pH 6–8 in aqueous solutions to prevent decarboxylation. Buffers like phosphate or Tris are recommended.
  • Temperature : Store lyophilized samples at -20°C under desiccation to avoid thermal decomposition.
  • Light Sensitivity : Use amber vials to protect against photodegradation, especially for solutions.
    Monitor stability via periodic HPLC analysis (C18 columns, UV detection at 254 nm) to track degradation products .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to target proteins (e.g., kinases or bacterial enzymes). Key steps include:
  • Ligand Preparation : Generate 3D conformers of derivatives and optimize protonation states at physiological pH.
  • Target Validation : Use crystal structures from the PDB (e.g., 3ERT for kinase targets) for docking studies.
  • Free Energy Calculations : MM-GBSA or MM-PBSA methods estimate binding energies to rank derivatives.
    Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.